- Process for preparation of 4(3H)-quinazolinone derivative, World Intellectual Property Organization, , ,
Cas no 918667-28-4 (2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride)

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride
- YGSNRIVWQPNEIT-UHFFFAOYSA-N
- AK671133
- 2-amino-6-trifluoromethylbenzoic acid hydrochloride
- 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride
- 6-(Trifluoromethyl)anthranilic Acid Hydrochloride
- 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID HCL
- CS-0041525
- 2-Amino-6-(trifluoromethyl)benzoicacidhydrochloride
- 918667-28-4
- SY319251
- Benzoic acid, 2-amino-6-(trifluoromethyl)-, hydrochloride (1:1)
- DS-19949
- SCHEMBL4454152
- MFCD30729973
- AKOS030524229
-
- インチ: 1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H
- InChIKey: YGSNRIVWQPNEIT-UHFFFAOYSA-N
- SMILES: Cl.FC(C1C=CC=C(C=1C(=O)O)N)(F)F
計算された属性
- 精确分子量: 241.0117406g/mol
- 同位素质量: 241.0117406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255769-25g |
2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |
918667-28-4 | 95+% | 25g |
$337 | 2022-05-27 | |
Chemenu | CM255769-100g |
2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |
918667-28-4 | 95+% | 100g |
$1169 | 2021-06-16 | |
Chemenu | CM255769-10g |
2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |
918667-28-4 | 95+% | 10g |
$168 | 2021-06-16 | |
TRC | B800868-500mg |
2-Amino-6-(trifluoromethyl)benzoic Acid Hydrochloride |
918667-28-4 | 500mg |
$ 80.00 | 2022-06-06 | ||
Ambeed | A153275-5g |
2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |
918667-28-4 | 97% | 5g |
$157.0 | 2025-02-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1552-1-250MG |
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride |
918667-28-4 | 95% | 250MG |
¥ 184.00 | 2023-04-13 | |
Ambeed | A153275-250mg |
2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride |
918667-28-4 | 97% | 250mg |
$26.0 | 2025-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | JY862-25g |
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride |
918667-28-4 | 97% | 25g |
3295CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | JY862-5g |
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride |
918667-28-4 | 97% | 5g |
818CNY | 2021-05-08 | |
Aaron | AR00IHM7-1g |
Benzoic acid, 2-amino-6-(trifluoromethyl)-, hydrochloride (1:1) |
918667-28-4 | 98% | 1g |
$46.00 | 2024-07-18 |
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride 合成方法
Synthetic Circuit 1
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride Preparation Products
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
2-amino-6-(trifluoromethyl)benzoic acid;hydrochlorideに関する追加情報
Introduction to 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride (CAS No. 918667-28-4)
2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride, identified by the CAS number 918667-28-4, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound belongs to the class of substituted benzoic acids, characterized by the presence of both an amino group and a trifluoromethyl substituent on the benzene ring. The hydrochloride salt form enhances its solubility, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride contribute to its unique chemical properties and biological activities. The amino group (-NH₂) provides a site for hydrogen bonding and potential interactions with biological targets, while the trifluoromethyl group (-CF₃) influences the electronic distribution of the molecule, often enhancing binding affinity and metabolic stability. These characteristics make it a versatile building block in drug discovery and development.
In recent years, there has been growing interest in the pharmacological potential of compounds containing trifluoromethyl groups. The -CF₃ moiety is known to improve lipophilicity and metabolic resistance, which are critical factors in drug design. 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride has been explored in various research studies for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer.
One of the most compelling aspects of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride is its role as a precursor in synthesizing more complex molecules. For instance, it has been utilized in the preparation of novel antimicrobial agents that target resistant bacterial strains. The trifluoromethyl group's ability to modulate electronic properties has been particularly useful in designing molecules with enhanced binding to enzymes and receptors involved in pathogenic processes.
Recent advancements in computational chemistry have further highlighted the significance of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride. High-throughput virtual screening (HTVS) and molecular docking studies have identified this compound as a promising candidate for further optimization into potent therapeutic agents. Researchers have leveraged these computational tools to predict its interactions with various biological targets, including proteases and kinases implicated in chronic diseases.
The hydrochloride salt form of this compound not only improves solubility but also enhances stability under storage conditions. This makes it an ideal candidate for industrial-scale synthesis and formulation into pharmaceutical products. The compound's compatibility with various synthetic methodologies has also facilitated its integration into multi-step synthetic routes, enabling the production of structurally diverse derivatives.
In clinical research, 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride has been investigated for its potential role in modulating immune responses. Studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. This has opened up new avenues for treating autoimmune diseases and chronic inflammatory conditions where traditional therapies may fall short.
The environmental impact of using 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride as an intermediate has also been a focus of recent research. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption. These sustainable approaches align with global initiatives to promote environmentally responsible chemical manufacturing practices.
Future directions in the study of 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride include exploring its potential as a scaffold for drug discovery against emerging pathogens. The increasing threat of antibiotic-resistant bacteria necessitates the development of novel antimicrobial strategies, and this compound offers a promising starting point for such endeavors.
Overall, 2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride (CAS No. 918667-28-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its versatility as a synthetic intermediate, position it as a cornerstone in the development of next-generation therapeutics. As research continues to uncover new applications for this compound, its importance in addressing global health challenges is likely to grow even further.
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